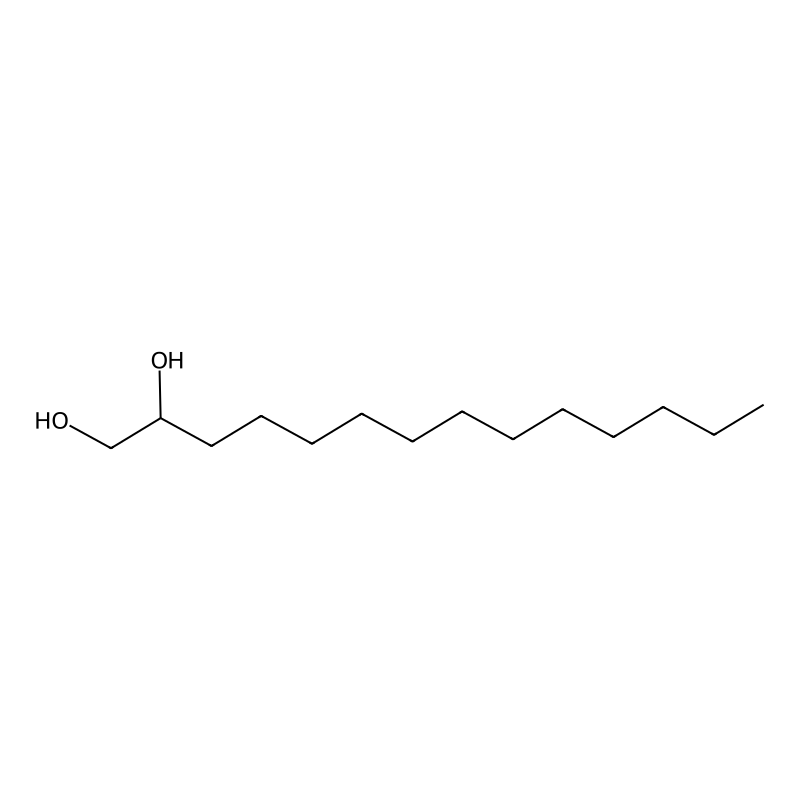

1,2-Tetradecanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1,2-Tetradecanediol (CAS 21129-09-9) is a linear C14 aliphatic vicinal diol that functions as a highly specific phase-directing reducing agent, capping ligand, and structural lipid precursor. Presenting as a waxy solid with a melting point of 62-64 °C, this compound provides a precise hydrophilic-lipophilic balance (HLB) driven by its 14-carbon backbone and adjacent hydroxyl groups [1]. In industrial and laboratory procurement, 1,2-tetradecanediol is primarily sourced for advanced nanoparticle synthesis—where it dictates facet-selective crystal growth—and for specialized antimicrobial formulations and phase change material (PCM) engineering . Its predictable thermal decomposition profile and controlled reduction potential make it a critical reagent for manufacturing highly crystalline inorganic nanomaterials .

Substituting 1,2-tetradecanediol with closely related analogs, such as 1,2-hexadecanediol (C16) or 1,2-dodecanediol (C12), fundamentally alters reaction kinetics and product outcomes, rendering generic substitution unviable [1]. In the thermal decomposition synthesis of magnetic nanoparticles, the diol's chain length directly governs the slow-growth stage and monomer consumption rate. Using the standard C16 comparator (1,2-hexadecanediol) restricts growth on {111} facets, yielding small, spherical nanoparticles that lack the specific magnetic properties required for advanced applications [1]. Conversely, the C14 chain of 1,2-tetradecanediol specifically promotes the exposure of high-energy {100} facets, driving the formation of larger, faceted cubic nanocrystals with significantly higher saturation magnetization [1]. For procurement teams, this means that selecting the exact C14 chain length is a strict requirement for achieving reproducible, shape-controlled inorganic materials.

Facet-Selective Capping for Cubic Magnetite Nanocrystals

In the modified polyol synthesis of magnetite nanoparticles, the choice of reducing diol dictates the final morphology. When utilizing 1,2-hexadecanediol, the resulting nanocrystals are spherical with an average size of 5 nm [1]. Substituting this with 1,2-tetradecanediol shifts the crystal growth dynamics, producing distinctly faceted (cubic) nanoparticles with an average size of 20 nm [1].

| Evidence Dimension | Nanoparticle morphology and average size |

| Target Compound Data | 20 nm faceted (cubic) nanocrystals |

| Comparator Or Baseline | 1,2-Hexadecanediol (C16 diol) yielding 5 nm spherical nanocrystals |

| Quantified Difference | 400% increase in particle size and a complete morphological shift from spherical to faceted. |

| Conditions | Thermal decomposition of iron(III) acetylacetonate in benzyl ether at reflux. |

Buyers manufacturing magnetic nanoparticles must procure the C14 diol to achieve the {100} facet exposure required for cubic nanocrystals, which cannot be synthesized using the more common C16 diol.

Enhancement of Saturation Magnetization in Iron Oxide Nanoparticles

The morphological changes induced by 1,2-tetradecanediol directly impact the functional magnetic properties of the resulting nanoparticles. Magnetite nanoparticles synthesized using 1,2-tetradecanediol exhibit a saturation magnetization of approximately 60 emu/g [1]. In direct contrast, smaller spherical particles synthesized under identical conditions using 1,2-hexadecanediol yield a significantly lower saturation magnetization of near 40 emu/g [1].

| Evidence Dimension | Saturation magnetization (Ms) |

| Target Compound Data | ~60 emu/g |

| Comparator Or Baseline | 1,2-Hexadecanediol yielding ~40 emu/g |

| Quantified Difference | 50% higher saturation magnetization. |

| Conditions | Vibrating sample magnetometry (VSM) of Fe3O4 nanoparticles at room temperature. |

The 50% increase in saturation magnetization is critical for material selectors designing nanoparticles for magnetic hyperthermia and high-contrast MRI applications.

Complete Inhibition of Oxide Formation in Core-Shell Nanorods

During the bottom-up fabrication of Co@CoSb core-shell nanorods, preventing the oxidation of the antimony shell is a primary process challenge. The reduction of antimony acetate in hot oleylamine alone leads to the formation of agglomerated nanoplatelets and unwanted antimony oxide impurities [1]. The addition of 15 mM 1,2-tetradecanediol completely inhibits oxide formation, yielding a pure β-CoSb shell (5-15 nm thick) while preserving the hard magnetic properties of the cobalt core (coercivity > 3 kOe) [1].

| Evidence Dimension | Antimony oxide impurity formation |

| Target Compound Data | 0% antimony oxide formation (pure CoSb shell) |

| Comparator Or Baseline | Oleylamine alone resulting in antimony oxide and agglomerated nanoplatelets |

| Quantified Difference | 100% elimination of oxide impurities. |

| Conditions | Reduction of Sb acetate on cobalt nanorods at 250 °C. |

Procuring 1,2-tetradecanediol as a co-reducing agent is essential for metallurgical and nanomaterial processes that require strict oxygen exclusion and pure alloy phase formation.

Targeted Phytopathogen Inhibition in Specialized Formulations

Beyond inorganic synthesis, the specific C14 chain length of 1,2-tetradecanediol provides targeted lipophilicity for antimicrobial applications. Hydromethanolic extracts rich in 1,2-tetradecanediol, when complexed with chitosan oligomers, demonstrate potent antibacterial activity against extremophile phytopathogens, achieving a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against Xylophilus ampelinus and 500 µg/mL against Erwinia amylovora[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | MIC of 250 µg/mL (X. ampelinus) and 500 µg/mL (E. amylovora) |

| Comparator Or Baseline | Uncomplexed baseline extracts showing incomplete inhibition at equivalent concentrations |

| Quantified Difference | Complete mycelial and bacterial inhibition at <1000 µg/mL. |

| Conditions | In vitro broth microdilution assays against agricultural phytopathogens. |

Agrochemical formulators can utilize this specific diol to achieve targeted membrane disruption in plant pathogens where standard short-chain preservatives are ineffective.

Synthesis of Cubic Magnetic Nanoparticles for Biomedical Applications

1,2-Tetradecanediol is the required reducing and capping agent for manufacturing 20 nm faceted (cubic) magnetite nanocrystals. Its specific chain length slows growth on {111} facets, promoting {100} facet exposure, which is necessary to achieve the 60 emu/g saturation magnetization required for magnetic hyperthermia and MRI contrast agents [1].

Bottom-Up Fabrication of Hard Magnetic Nanocomposites

In the synthesis of metallic core-shell structures, such as Co@CoSb nanorods, 1,2-tetradecanediol serves as an essential high-temperature co-reducing agent. It completely suppresses the formation of deleterious metal oxides, ensuring a pure alloy shell that protects the core from sintering at high temperatures (up to 300 °C) and pressures (up to 1.5 GPa) [2].

Formulation of Targeted Agricultural Antimicrobials

The C14 aliphatic chain provides a precise hydrophilic-lipophilic balance that disrupts the cell membranes of specific phytopathogens. It is utilized in specialized agrochemical formulations and chitosan complexes to inhibit extremophile bacteria like Xylophilus ampelinus and Erwinia amylovora at low minimum inhibitory concentrations [3].

References

- [1] Varanda, L. C., et al. 'Size and shape-controlled nanomaterials based on modified polyol and thermal decomposition approaches. A brief review.' Anais da Academia Brasileira de Ciências 91 (2019).

- [2] Soulantica, K., et al. 'Co@CoSb Core–Shell Nanorods: From Chemical Coating at the Nanoscale to Macroscopic Consolidation.' Chemistry of Materials 28.14 (2016): 5040-5048.

- [3] Álvarez-García, S., et al. 'Characterization and Antimicrobial Activity of a Halophyte from the Asturian Coast (Spain): Limonium binervosum.' Plants 10.9 (2021): 1852.